

## What are the natural sources of Antofine?

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An In-depth Technical Guide to the Natural Sources of Antofine

### Introduction

Antofine is a pentacyclic phenanthroindolizidine alkaloid, a class of natural products known for a wide range of potent biological activities.[1] These alkaloids are primarily isolated from various plant species and have demonstrated significant cytotoxic, anti-inflammatory, antiviral, and antifungal properties.[2][3] The mechanism of action for antofine's anticancer effects involves the inhibition of key signaling pathways such as NF-kB and AKT/mTOR, induction of apoptosis, and cell cycle arrest.[3] Given its therapeutic potential, particularly against multidrugresistant (MDR) cancer cell lines, there is substantial interest in its natural sources, isolation, and mechanisms of action within the scientific and drug development communities.[1][4]

This technical guide provides a comprehensive overview of the natural botanical sources of **antofine**, quantitative data on its occurrence, detailed experimental protocols for its isolation and identification, and visualizations of its molecular interactions.

### **Natural Sources of Antofine**

**Antofine** and its derivatives are predominantly found in plants belonging to the Apocynaceae (including the former Asclepiadaceae), Lauraceae, and Moraceae families.[2][3]

Key genera known to produce **antofine** include:

 Vincetoxicum(Swallow-worts): Species such as Vincetoxicum nigrum (black swallow-wort) and Vincetoxicum rossicum (pale swallow-wort) are significant sources.[2][5] Antofine is



present in the roots, leaves, stems, and seeds of these invasive plants.[2][6] Notably, roots tend to have higher concentrations than aerial parts, and seeds can contain concentrations 2-3 times higher than roots.[6]

- Cynanchum: This genus is a well-documented source of phenanthroindolizidine alkaloids.[7] Species including Cynanchum mongolicum, Cynanchum komarovii, and Cynanchum atratum have been shown to contain **antofine** and its N-oxide derivative.[8][9][10]
- Tylophora: Plants in this genus, such as Tylophora indica and Tylophora ovata, are classical sources for related alkaloids like tylophorine, and also contain **antofine**.[11][12][13]
- Ficus: Certain species within the Moraceae family, such as Ficus septica, are also known to produce these alkaloids.[2]
- Cryptocarya: This genus from the Lauraceae family is another reported source of **antofine**. [2]

# **Data Presentation: Antofine Concentration in Natural Sources**

The concentration of **antofine** can vary significantly based on the plant species, the specific organ, and developmental stage.[2] The following table summarizes quantitative data reported in the literature.



Plant Species	Plant Part	Concentration (% Dry Weight)	Reference
Vincetoxicum rossicum (Pale Swallow-wort)	Roots	0.05%	[6]
Vincetoxicum nigrum (Black Swallow-wort)	Roots	0.015%	[6]
Vincetoxicum rossicum	Seeds, Seedlings	Higher than adult roots	[2][14]
Vincetoxicum rossicum	Roots	Higher than stems	[2][14]
Cynanchum mongolicum	Not Specified	N/A (Isolated)	[8]
Tylophora indica	Leaves & Roots	0.2% - 0.46% (Total Alkaloids)	[11][13]

# **Experimental Protocols**

# Protocol for Bioassay-Guided Isolation of Antofine from Vincetoxicum spp.

This protocol outlines a standard method for isolating **antofine** using bioassays to guide the fractionation process, as adapted from methodologies described in the literature.[5][6][8]

- a. Plant Material Collection and Preparation
- Excavate whole plants (e.g., Vincetoxicum rossicum) from their natural habitat.[6]
- Separate the roots, stems, and leaves. Thoroughly rinse the roots with water to remove soil and debris.[6]
- Weigh the fresh plant material, then freeze immediately at -20°C.[6]
- Lyophilize the frozen material to dryness to obtain a stable, dry powder.



 Grind the lyophilized tissue into a fine powder using a mortar and pestle or a mechanical grinder.

#### b. Solvent Extraction

- Suspend the powdered plant material in a suitable organic solvent, such as methanol or a chloroform-methanol mixture.
- Perform extraction using a Soxhlet apparatus or by maceration with continuous stirring for 24-48 hours at room temperature.
- Filter the mixture to separate the solvent extract from the solid plant residue.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
- c. Bioassay-Guided Chromatographic Fractionation
- Subject the crude extract to a preliminary fractionation using vacuum liquid chromatography
   (VLC) or column chromatography with a silica gel stationary phase.
- Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane > ethyl acetate -> methanol).
- Collect the eluate in multiple fractions. Test each fraction for biological activity of interest (e.g., antifungal, cytotoxic, or phytotoxic activity) using a relevant bioassay.[5][6]
- Pool the active fractions and concentrate them.
- Further purify the active concentrate using High-Performance Liquid Chromatography (HPLC), typically on a C18 reverse-phase column.
- Monitor the HPLC eluate with a UV detector and collect peaks corresponding to potential active compounds.
- d. Structure Elucidation



- Analyze the purified active compound (presumptive antofine) using mass spectrometry (MS)
   to determine its molecular weight and formula.
- Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to determine the precise chemical structure.[8]
- Compare the obtained spectroscopic data with published values for antofine to confirm its identity.[8]

## Protocol for Quantification of Antofine using HPLC-MS

This protocol provides a method for the quantitative analysis of **antofine** in a prepared plant extract.

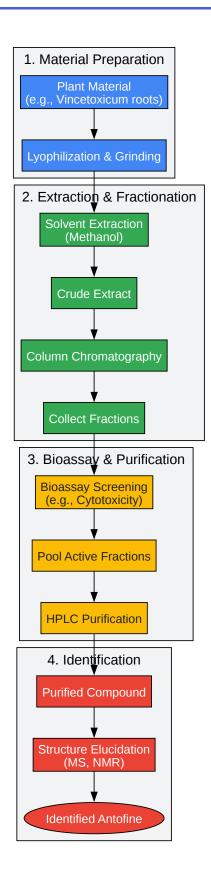
- a. Preparation of Standard Solutions
- Obtain a certified reference standard of antofine.
- Prepare a stock solution of **antofine** (e.g., 1 mg/mL) in HPLC-grade methanol.
- Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 μg/mL).
- b. Sample Preparation
- Accurately weigh a known amount of dried, powdered plant material (e.g., 100 mg).
- Extract the material with a defined volume of methanol using ultrasonication for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Pool the supernatants and evaporate to dryness. Reconstitute the residue in a known volume of methanol (e.g., 1 mL).
- Filter the final sample solution through a 0.22 μm syringe filter into an HPLC vial.
- c. HPLC-MS Analysis



- HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
- Analysis:
  - Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
  - Inject the prepared plant samples.
  - Identify the antofine peak in the sample chromatogram based on its retention time and mass-to-charge ratio (m/z) matching the standard.
  - Quantify the amount of antofine in the sample by interpolating its peak area onto the standard curve.

# Mandatory Visualizations Workflow for Antofine Isolation





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